molecular formula C13H21N3O3S B3309029 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 941869-73-4

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

Cat. No.: B3309029
CAS No.: 941869-73-4
M. Wt: 299.39 g/mol
InChI Key: YYVBITFNVSORQE-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine is a chemical compound with the molecular formula C13H21N3O3S It is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group are believed to play crucial roles in binding to these targets, while the sulfonyl group may enhance the compound’s solubility and stability. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that this compound may modulate neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine is unique due to the presence of the sulfonyl and ethanamine groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various research applications .

Biological Activity

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine, with the molecular formula C13H21N3O3S, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to an ethanamine chain. Its structure is significant as it influences its interaction with biological targets.

PropertyValue
Molecular FormulaC13H21N3O3S
Molecular Weight299.39 g/mol
CAS Number941869-73-4
Purity≥95%

The mechanism of action of this compound involves its interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine moiety is known to enhance binding affinity to these receptors, potentially modulating neurotransmitter systems which are crucial in treating neurological disorders.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
  • Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter release, impacting conditions such as depression or anxiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin pathways.
  • Antipsychotic Potential : Its structural similarity to known antipsychotics raises interest in its efficacy in treating schizophrenia or bipolar disorder.
  • Anti-inflammatory Activity : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which may be relevant for conditions like arthritis.

Study on Receptor Affinity

A study evaluated the binding affinity of various piperazine derivatives at dopamine receptors. The results indicated that compounds similar to this compound demonstrated significant binding affinities, suggesting potential therapeutic applications in neuropharmacology .

Antidepressant Activity

In a preclinical model, this compound was tested for its antidepressant-like effects using the forced swim test (FST). Results showed a significant reduction in immobility time compared to control groups, indicating potential efficacy as an antidepressant .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)piperazineLacks sulfonyl groupModerate antidepressant effects
4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-triazolContains additional triazole groupAnticancer properties reported

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-19-13-4-2-12(3-5-13)15-7-9-16(10-8-15)20(17,18)11-6-14/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVBITFNVSORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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